molecular formula C12H10BrF3N2 B1613418 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 941716-87-6

5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1613418
CAS No.: 941716-87-6
M. Wt: 319.12 g/mol
InChI Key: CXKSXAITNFSMJE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits a planar pyrazole core with substituents at positions 1, 3, and 5. The pyrazole ring adopts a typical aromatic geometry, with bond lengths and angles consistent with delocalized π-electron density. Key structural features include:

Bond/Feature Value Source
N1–C2 bond length ~1.36–1.44 Å
C3–CF₃ bond length ~1.55 Å (C–F: ~1.33 Å)
C5–C(phenyl) bond length ~1.48–1.52 Å
Bromomethyl–Br bond length ~1.89–1.92 Å

The trifluoromethyl group at C3 is oriented perpendicular to the pyrazole plane, as observed in analogous CF₃-substituted pyrazoles. The 2-(bromomethyl)phenyl group at C5 adopts a conformation where the benzene ring is tilted relative to the pyrazole core, with a dihedral angle of approximately 45–70°.

Comparative Structural Features with Related Pyrazole Derivatives

This compound shares structural motifs with other pyrazole derivatives but differs in substituent positioning and electronic effects:

Compound Key Differences Source
3,5-Dimethyl-1H-pyrazole (L1) Lacks electron-withdrawing groups (Br, CF₃); planar pyrazole ring
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) Phenyl at C5 instead of bromomethylphenyl; altered π-interactions
3-Bromo-5-(1-methyl-3-trifluoromethyl-pyrazol-5-yl)pyridine Pyridine linker instead of phenyl; distinct intermolecular interactions

The electron-withdrawing trifluoromethyl and bromomethyl groups induce partial double-bond character in adjacent C–N bonds, shortening their lengths compared to non-substituted pyrazoles.

Hydrogen Bonding Patterns and Intermolecular Interactions

While direct crystallographic data for this compound are limited, analogous pyrazole derivatives exhibit distinct intermolecular interactions:

Interaction Type Example Compound Parameters Source
C–H···Br 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Br···H distance: ~2.6–2.8 Å
C–H···N Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole N···H distance: ~2.5–3.0 Å
π···π stacking 5-(2-Bromophenyl)-1-methyl-3-trifluoromethylpyrazole Interplanar distance: ~3.5–4.0 Å

The bromomethyl group may participate in halogen bonding (Br···N or Br···π) with neighboring molecules, while the trifluoromethyl group enhances hydrophobic interactions.

Conformational Flexibility and Torsional Angle Analysis

The substituents’ spatial arrangements are governed by steric and electronic factors:

Feature Torsional Angle Impact on Conformation Source
Pyrazole–CF₃ group 90° (perpendicular) Maximizes dipole separation; minimizes steric strain
Pyrazole–bromomethylphenyl 45–70° Allows aromatic π-stacking while accommodating Br bulk
Bromomethyl–Br rotation ~0–180° Restricted by steric hindrance from phenyl ring

The trifluoromethyl group’s rigidity contrasts with the phenyl ring’s rotational freedom, enabling diverse packing motifs in the crystalline state.

Properties

IUPAC Name

5-[2-(bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2/c1-18-10(6-11(17-18)12(14,15)16)9-5-3-2-4-8(9)7-13/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKSXAITNFSMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640363
Record name 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-87-6
Record name 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves:

  • Construction of the pyrazole core bearing the trifluoromethyl substituent.
  • Introduction of the 1-methyl group on the pyrazole nitrogen.
  • Attachment of the 2-(bromomethyl)phenyl substituent at the 5-position of the pyrazole.
  • Functionalization of the phenyl ring to install the bromomethyl group.

Preparation of the Pyrazole Core Bearing Trifluoromethyl and Methyl Substituents

According to Enamine's practical synthetic method, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved via a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This approach yields a regioisomeric mixture, which can be separated based on boiling point versus pressure diagrams, allowing isolation of the desired pyrazole regioisomer with the trifluoromethyl group at the 3-position.

Further functionalization at the 1-position with a methyl group is standard in this protocol, providing the 1-methyl substitution on the pyrazole nitrogen.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of pyrazole core Cyclization of methyl ketones with hydrazine under reflux Yields 5-substituted-1H-pyrazole-3-carboxylate intermediate
2 Halogenation N-Chlorosuccinimide (NCS) for chlorination on pyrazole Produces chlorinated pyrazole intermediate in good yield
3 Reduction LiAlH4 reduction of ester to alcohol Converts ester moiety to benzyl alcohol derivative
4 Bromination PBr3 or Br2 bromination of alcohol Yields bromomethyl-substituted phenyl-pyrazole compound

This sequence allows precise installation of the bromomethyl group on the phenyl ring attached to the pyrazole nucleus.

Alternative Methods and Functional Group Manipulations

  • Direct Ortho-Metalation (DoM): Enamine reported the use of direct ortho-metalation on 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, followed by catalytic reductive debromination, to introduce functional groups at the 5-position. This method can be adapted for further functionalization of the phenyl ring attached to the pyrazole.

  • One-Pot Multi-Step Reactions: A one-pot three-step protocol involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition has been successfully applied to related pyrazole systems, demonstrating the feasibility of complex multi-step synthesis in a streamlined manner.

Research Findings and Yields

Reaction Step Yield Range (%) Key Observations
Pyrazole ring formation via cyclization 70–90 Efficient under reflux conditions with hydrazine
Halogenation of pyrazole ring 75–85 NCS provides good selectivity and yield
Reduction of ester to alcohol 80–95 LiAlH4 reduction is clean and high yielding
Bromination of alcohol to bromide 70–90 PBr3 or Br2 effective under mild conditions

These yields indicate robust and reproducible synthetic steps suitable for scale-up.

Analytical Characterization

The synthesized compounds, including the target bromomethyl-substituted pyrazoles, are characterized by:

  • Mass Spectrometry (MS)
  • Proton and Carbon Nuclear Magnetic Resonance (1H NMR, 13C NMR)
  • Spectral data confirm the molecular structure and substitution pattern.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Challenges
Cyclization with hydrazine Methyl ketones, diethyl malonate, reflux High yield pyrazole core formation Requires careful control of regioselectivity
Halogenation on pyrazole NCS Good selectivity and yield Sensitive to reaction conditions
Reduction of ester to alcohol LiAlH4 High yield, clean reaction Requires anhydrous conditions
Bromination of alcohol PBr3 or Br2 Mild conditions, efficient Handling of brominating agents
Direct ortho-metalation Organolithium reagents, catalytic debromination Enables functional group diversity Requires strict moisture-free environment
One-pot multi-step coupling Pd catalysts, XPhos ligand, CuAAC Streamlined synthesis, moderate to good yield Sensitive to fluorine substituent effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) on the phenyl ring undergoes SN2 reactions with nucleophiles due to its primary alkyl halide nature. Key examples include:

NucleophileConditionsProductYield/NotesReferences
Hydroxide (OH⁻)Aqueous NaOH, ethanol, reflux5-(2-(Hydroxymethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleHigh yield (80–90%)
Amines (e.g., NH3, RNH2)Ethanol, 60–80°C5-(2-(Aminomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivativesModerate to high yield (70–85%)
Thiols (RSH)DMF, K2CO3, room temperature5-(2-(Thiomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleRequires inert atmosphere

Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism, with the nucleophile attacking the electrophilic carbon adjacent to bromine. The trifluoromethyl group on the pyrazole stabilizes the intermediate through electron-withdrawing effects .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo β-elimination to form a styrene derivative:

BaseConditionsProductYieldReferences
KOtBuDMSO, 100°C5-(2-Vinylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole65–75%

This reaction is facilitated by steric hindrance at the benzyl position and the strong base’s ability to abstract β-hydrogens .

Cross-Coupling Reactions

The bromomethyl group has limited utility in traditional cross-coupling reactions (e.g., Suzuki), but the phenyl ring itself can participate in C–H functionalization :

Catalyst SystemReaction TypeProductYieldReferences
Pd(OAc)2, PPh3, K2CO3Direct arylation at phenyl ring5-(2-(Bromomethyl)-4-arylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole40–60%

The trifluoromethyl group on the pyrazole directs electrophilic substitution to the para position of the phenyl ring .

Oxidation of Benzyl Bromide

The bromomethyl group can be oxidized to a carbonyl:

Oxidizing AgentConditionsProductYield
KMnO4, H2SO4Aqueous acetone, 0°C5-(2-Carboxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole50–60%

This reaction proceeds via radical intermediates and is sensitive to overoxidation .

Reduction to Methyl Group

Catalytic hydrogenation removes the bromide:

CatalystConditionsProductYield
H2, Pd/CEthanol, 25°C5-(2-Methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole>95%

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to moisture leads to gradual hydrolysis of the bromomethyl group to hydroxymethyl .

  • Thermal Decomposition : Above 200°C, the compound decomposes to release HBr and form polycyclic aromatic byproducts .

Comparative Reactivity Table

Reaction TypeReactivity (Scale: Low → High)Key Influencing Factors
Nucleophilic SubstitutionHighSolvent polarity, nucleophile strength
EliminationModerateBase strength, temperature
Cross-CouplingLowCatalyst efficiency, directing groups

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceuticals due to its unique structural characteristics. Its bromomethyl group can participate in nucleophilic substitution reactions, making it useful for developing new drug candidates.

Case Study : Research has shown that pyrazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. For instance, derivatives of pyrazole have been synthesized to target resistant bacterial strains, demonstrating effectiveness against pathogens like MRSA .

Organic Synthesis

5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, expands its utility in organic synthesis.

Reaction TypeExample ReagentsPotential Products
Nucleophilic SubstitutionSodium azide (NaN3)Azido derivatives
OxidationPotassium permanganate (KMnO4)Carboxylic acids
ReductionLithium aluminum hydride (LiAlH4)Alcohols

Materials Science

The compound can be employed in the development of new materials with unique properties. Its trifluoromethyl group enhances lipophilicity, which can improve the performance of polymers and liquid crystals.

Research indicates that 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits promising biological activities. Studies have highlighted its potential as:

  • An antimicrobial agent against resistant bacterial strains.
  • A lead compound in drug development due to its favorable pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group in the target compound enhances reactivity compared to simple bromophenyl analogs (e.g., ), enabling facile alkylation or conjugation.
  • Nitro or methoxy substituents (e.g., ) alter electronic properties, influencing binding affinity in biological targets like GLUT1 or viral polymerases.

Physicochemical Properties

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
Target compound Not reported Not reported
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 83.3
5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole Not reported 48
MPY10 (pyrazole-carbonitrile analog) Not reported Not reported

Key Observations :

  • Derivatives with thioether linkages (e.g., ) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.

Spectroscopic Data

NMR and Mass Spectrometry

Compound ¹H NMR (δ, ppm) LC-MS/HRMS (m/z) Reference
Target compound Not reported Not reported
5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole δ=2.31 (s, 3H), 5.53 (s, 2H), 7.12–7.27 (m, 3H) 300.1 [M+H]⁺ (LC-MS)
MPY10 (pyrazole-carbonitrile analog) δ=6.5 (s, 1H), 7.3 (s, 2H), 8.1 (s, 1H) 486.93 [M+H]⁺ (ES-MS)

Key Observations :

  • Mass spectrometry confirms molecular ion peaks consistent with halogenated pyrazole derivatives.

Key Observations :

  • Copper-mediated coupling (e.g., ) is preferred for introducing aryl groups, while alkylation (e.g., ) is effective for bromomethyl functionalization.

Key Observations :

  • The nitro group in enhances inhibitory potency against glucose transporters, while bromomethyl groups (target compound) improve versatility in prodrug design .

Biological Activity

5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is C12H10BrF3N2C_{12}H_{10}BrF_3N_2. Its structure includes a pyrazole ring, a bromomethyl group, and a trifluoromethyl group, which contribute to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC12H10BrF3N2
Molecular Weight319.12 g/mol
Canonical SMILESCN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr
Melting PointNot specified

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

  • Bromomethyl Group : This group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of compounds similar to 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. For instance, derivatives with similar pyrazole structures have shown significant inhibitory activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 25 µg/mL against Gram-positive and Gram-negative bacteria .

Pharmacological Applications

The compound is being explored for its potential in drug design due to its ability to interact with various biological targets. Its structural features suggest possible applications in:

  • Pharmaceuticals : Investigated as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
  • Agrochemicals : Potential use as a pesticide or herbicide due to its unique chemical properties that may affect plant growth or pest viability.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Antibacterial Activity : A study demonstrated that pyrazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
  • Antifungal Activity : Another research focused on the antifungal properties of related pyrazole compounds, showing effective inhibition against Candida albicans with MIC values ranging from 6.25 to 50 µg/mL .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many pyrazole derivatives exhibit biological activity, the presence of both bromomethyl and trifluoromethyl groups in this specific compound enhances its reactivity and interaction potential.

Compound Key Features Biological Activity
5-(2-(Chloromethyl)phenyl)-1-methyl-3-trifluoromethyl-1H-pyrazoleChloromethyl instead of bromomethylModerate antibacterial activity
5-(2-(Bromomethyl)phenyl)-1-methyl-3-difluoromethyl-1H-pyrazoleDifluoromethyl groupLower antimicrobial efficacy

Q & A

Q. What are the common synthetic routes for preparing 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : The compound can be synthesized via [3+2] annulation reactions using prop-2-ynylsulfonium salts and hydrazonyl chlorides. For example, bromomethyl-substituted pyrazoles are formed by reacting pre-functionalized phenyl groups with bromomethylating agents under controlled conditions. Key steps include cyclization and subsequent bromomethylation . Alternative routes involve formylation of pyrazole intermediates followed by substitution, as seen in related trifluoromethyl pyrazole syntheses .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

  • Methodological Answer : 1H NMR analysis typically reveals characteristic peaks for the bromomethyl group (δ ~4.50 ppm, singlet) and trifluoromethyl substituents (distinct splitting patterns). 13C NMR confirms aromatic carbons and CF3 groups (~122 ppm). High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., calculated m/z 390.9440 for C16H12Br2N2+) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is effective for removing byproducts. Recrystallization from dichloromethane/hexane mixtures improves purity, as demonstrated for structurally similar brominated pyrazoles (yields ~60–67%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in bromomethylation?

  • Methodological Answer : Byproduct formation (e.g., di-brominated species) can be mitigated by controlling stoichiometry (limiting bromomethylating agents) and temperature (0–5°C). Catalytic additives like NaI enhance selectivity, as shown in analogous syntheses . Monitoring via TLC or inline IR spectroscopy helps track reaction progress.

Q. What strategies resolve contradictions in reported yields for similar pyrazole derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 27–83% for oxadiazole-pyrazole hybrids) often stem from solvent polarity, catalyst loading, or substrate electronic effects. Systematic DOE (Design of Experiments) approaches identify critical variables. For example, DMF improves solubility in coupling reactions, while Pd(PPh3)4 enhances cross-coupling efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer : Introduce functional groups (e.g., sulfonamides, acyl thioureas) to the bromomethyl or trifluoromethyl positions to modulate bioactivity. For instance, pyrazole carboxamides show potency as enzyme inhibitors (e.g., Factor Xa inhibitors with IC50 < 10 nM). Docking studies and pharmacokinetic profiling (e.g., logP, plasma protein binding) refine selectivity .

Q. What analytical challenges arise in characterizing bromomethyl-substituted pyrazoles, and how are they addressed?

  • Methodological Answer : Overlapping NMR signals in aromatic regions complicate structural confirmation. Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For trace impurities, LC-MS with high-resolution settings (e.g., Q-TOF) identifies side products. X-ray crystallography validates molecular geometry, as applied to related triazole-pyrazole hybrids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

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